2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The azepane and propoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- 2-(morpholin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one
Uniqueness
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its azepane group and propoxybenzylidene moiety may result in unique interactions and applications.
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5g/mol |
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H24N2O2S/c1-2-13-23-16-9-7-15(8-10-16)14-17-18(22)20-19(24-17)21-11-5-3-4-6-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14- |
InChI Key |
HBCNJRMMCMPHMP-VKAVYKQESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Origin of Product |
United States |
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